In-Depth Technical Guide: 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0) in Advanced Drug Discovery
In-Depth Technical Guide: 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0) in Advanced Drug Discovery
Note on Nomenclature: While the prompt references "2,6-Dibromo-3-(trifluoromethyl)pyridine," the provided CAS Registry Number 1000152-84-0 specifically corresponds to the isomer 2,6-dibromo-4-(trifluoromethyl)pyridine ,[1]. The physicochemical principles, mechanistic causality, and experimental protocols detailed in this guide apply to the highly electron-deficient dibromo-(trifluoromethyl)pyridine scaffold class as a whole. For scientific precision, the quantitative data herein reflects the 4-substituted isomer definitively linked to the CAS number.
Executive Summary
Fluorinated pyridines have become foundational building blocks in modern medicinal chemistry due to their profound ability to modulate lipophilicity, metabolic stability, and target binding affinity ()[2],[3]. 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0) represents a highly versatile, doubly-halogenated scaffold. This whitepaper provides an authoritative technical guide on its physicochemical properties, the mechanistic causality behind its hyper-reactivity, and field-proven, self-validating protocols for its sequential functionalization.
Physicochemical Profiling & Structural Analysis
The strategic placement of a trifluoromethyl (-CF
Table 1: Quantitative Physicochemical Data for CAS 1000152-84-0
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 304.89 g/mol [1] | Falls within Lipinski’s Rule of 5, allowing ample room for downstream structural elaboration. |
| Exact Mass | 304.84856 Da[1] | Critical target mass for LC-MS identification during real-time reaction monitoring. |
| XLogP3-AA | 3.8[1] | High lipophilicity driven by the -CF |
| Topological Polar Surface Area | 12.9 Ų[1] | Excellent membrane permeability potential, highly suitable for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 4[1] | Facilitates target protein interactions (via the pyridine nitrogen and -CF |
| Physical Form | Liquid | Requires careful handling and precise volumetric or gravimetric measurement during synthesis. |
Mechanistic Causality: The Tripartite Electronic Effect
To effectively utilize 2,6-dibromo-4-(trifluoromethyl)pyridine, researchers must understand the causality behind its reactivity. The molecule is primed for sequential, orthogonal functionalization due to a tripartite electronic effect :
-
Inductive Withdrawal (-I): The highly electronegative fluorine atoms pull electron density away from the pyridine core.
-
Hyperconjugation: The -CF
group stabilizes adjacent negative charge build-up during transition states. -
Nitrogen Electronegativity: The inherent electron-withdrawing nature of the pyridine nitrogen further depletes electron density at the ortho (C2/C6) and para (C4) positions.
Because the C4 position is blocked by the -CF
Figure 1: Reactivity pathways of 2,6-dibromo-4-(trifluoromethyl)pyridine in synthesis.
Experimental Protocols: Self-Validating Systems
A persistent challenge with symmetric dihalides is over-reaction (di-substitution) when mono-substitution is desired. The following protocol establishes a self-validating system for the regioselective mono-Suzuki-Miyaura coupling, ensuring high fidelity and yield.
Protocol: Regioselective Mono-Suzuki-Miyaura Coupling
Objective: Synthesize a 2-aryl-6-bromo-4-(trifluoromethyl)pyridine intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2,6-dibromo-4-(trifluoromethyl)pyridine (1.0 equiv) and the aryl boronic acid (0.95 equiv).
-
Causality: Using a slight substoichiometric amount of the boronic acid is the primary kinetic control to prevent di-substitution.
-
-
Catalyst & Base Addition: Add Pd(PPh
) (0.05 equiv) and anhydrous Na CO (2.0 equiv). -
Solvent System: Introduce a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v).-
Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while degassing prevents catalyst oxidation.
-
-
Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.
-
In-Process Control (IPC) - Self-Validation: At 4 hours, sample the organic layer and analyze via LC-MS.
-
Validation Metric: The reaction is deemed complete when the ratio of mono-coupled product to starting material exceeds 95:5, and the di-coupled byproduct is <2%. If the di-coupled byproduct exceeds 5%, lower the temperature to 70°C in future iterations.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure mono-adduct.
Figure 2: Step-by-step workflow for sequential functionalization of the dibromopyridine.
Strategic Applications in Drug Development
The incorporation of the 4-(trifluoromethyl)pyridine scaffold is a proven strategy in modern target-based drug discovery ()[2],[4]:
-
Metabolic Resistance: The strong C-F bonds block cytochrome P450-mediated oxidation at the 4-position, a common site of metabolism in unsubstituted pyridines, thereby increasing the drug's half-life[3].
-
Lipophilic Efficiency (LipE): The -CF
group enhances the overall lipophilicity of the drug candidate, which can drive binding affinity in hydrophobic protein pockets (e.g., kinase hinge regions)[4]. -
Sequential Elaboration: The remaining bromine atom (post-mono-coupling) serves as a reliable handle for SNAr with cyclic amines (e.g., piperazines), a structural motif frequently found in CNS agents and oncology targeted therapies.
Handling, Safety, & Storage Standards
CAS 1000152-84-0 is a reactive liquid and must be handled with stringent safety protocols to ensure laboratory integrity (),.
-
Storage: Maintain at Refrigerator temperatures (2-8 °C) under an inert atmosphere (Argon/Nitrogen) to prevent degradation and moisture accumulation.
-
Hazards: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
-
PPE & Environment: Nitrile gloves, safety goggles, and a chemically resistant lab coat are mandatory. All manipulations involving the neat liquid must be performed inside a certified chemical fume hood.
References
-
2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970, PubChem,[Link]
Sources
- 1. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-3-fluoropyridine | 87674-20-2 | Benchchem [benchchem.com]
- 3. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 4. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]
